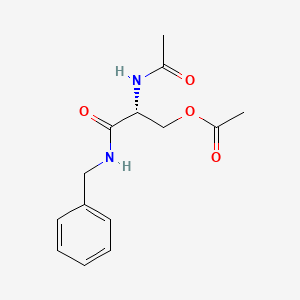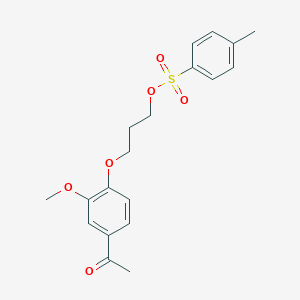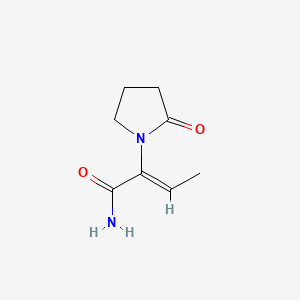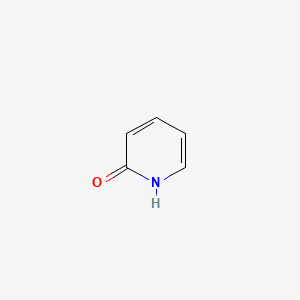
(R)-2-Acétamido-3-(benzylamino)-3-oxopropyl acétate
Vue d'ensemble
Description
O-Acetyl Lacosamide is a derivative of Lacosamide, a third-generation antiepileptic drug.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of novel compounds with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
Target of Action
It is thought to act by modifying immune processes that are believed to be responsible for the pathogenesis of certain conditions .
Mode of Action
It is thought to act by modifying immune processes . The exact mechanism of action remains to be clarified .
Biochemical Pathways
It is known that all acetate, regardless of the source, must be converted to acetyl coenzyme a (acetyl-coa), which is carried out by enzymes known as acyl-coa short-chain synthetases .
Pharmacokinetics
It is known that acetate is a major end product of bacterial fermentation of fiber in the gut and is rapidly absorbed by intestinal mucosa .
Result of Action
It is known that acetate acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, acetate acts as a key regulatory agent through which cells respond to changing physiological conditions, nutrient and oxygen deprivation, and other signals and stressors .
Analyse Biochimique
Biochemical Properties
®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate plays a crucial role in biochemical reactions. It is a non-competitive inhibitor of the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . This inhibition leads to decreased production of ATP and increased production of reactive oxygen species (ROS) in cells .
Cellular Effects
The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate on various types of cells and cellular processes are profound. The decreased production of ATP affects the energy metabolism of the cell, potentially leading to cell death. The increased production of ROS can lead to oxidative stress, which can damage cell structures and affect cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate involves its interaction with the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . By inhibiting this enzyme, it disrupts the electron transport chain, leading to decreased ATP production and increased ROS production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can change over time. Long-term exposure to this compound can lead to chronic oxidative stress, which can have detrimental effects on cellular function .
Dosage Effects in Animal Models
The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can vary with different dosages in animal models. High doses can lead to significant oxidative stress and potential cell death, while lower doses may have less pronounced effects .
Metabolic Pathways
®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is involved in the metabolic pathway of the mitochondrial respiratory chain. It interacts with the enzyme cytochrome c oxidase, disrupting the normal flow of electrons and affecting the production of ATP and ROS .
Subcellular Localization
The subcellular localization of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is likely within the mitochondria, given its interaction with the mitochondrial enzyme cytochrome c oxidase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Lacosamide typically involves the acetylation of Lacosamide. The process can be summarized as follows:
Starting Material: Lacosamide, which is synthesized from D-serine through a series of steps including N-acetylation, benzylamide formation, and O-methylation.
Acetylation Reaction: Lacosamide is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to yield O-Acetyl Lacosamide.
Industrial Production Methods: Industrial production of O-Acetyl Lacosamide follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis of Lacosamide: Utilizing high-purity crystalline intermediates and optimized reaction conditions to ensure high yield and enantiopurity.
Acetylation: Conducted in large reactors with controlled temperature and pressure to achieve efficient acetylation of Lacosamide.
Analyse Des Réactions Chimiques
Types of Reactions: O-Acetyl Lacosamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, O-Acetyl Lacosamide can hydrolyze to form Lacosamide and acetic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize O-Acetyl Lacosamide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride can reduce O-Acetyl Lacosamide to its corresponding alcohol derivative.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at room temperature.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Hydrolysis: Lacosamide and acetic acid.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Comparaison Avec Des Composés Similaires
Lacosamide: The parent compound, used for the treatment of seizures.
Brivaracetam: Another antiepileptic drug with a different mechanism of action, primarily targeting synaptic vesicle protein 2A.
Levetiracetam: An antiepileptic drug that also targets synaptic vesicle protein 2A but has a broader spectrum of activity.
Uniqueness of O-Acetyl Lacosamide:
Enhanced Stability: The acetylation of Lacosamide may enhance its stability and bioavailability.
Potential for Novel Applications: The unique chemical structure of O-Acetyl Lacosamide may lead to new pharmacological activities and applications in various fields.
Propriétés
IUPAC Name |
[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUKRMTHAVMFN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318777-54-6 | |
| Record name | (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of identifying and characterizing (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate in the context of Lacosamide drug development?
A1: The research paper focuses on identifying and characterizing impurities generated during Lacosamide synthesis []. Understanding the presence and formation of impurities like (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is crucial for several reasons.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)



